molecular formula C13H15N3O B11878685 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

Cat. No.: B11878685
M. Wt: 229.28 g/mol
InChI Key: NSMPHYNXKRALFH-UHFFFAOYSA-N
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Description

4-Phenyl-2,3,8-triazaspiro[45]dec-3-en-1-one is a spirocyclic compound characterized by a unique triazaspiro ring system

Preparation Methods

The synthesis of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a phenyl-substituted hydrazine with a suitable ketone, followed by the formation of the spirocyclic structure through intramolecular reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the spirocyclic structure are replaced with other groups.

Scientific Research Applications

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-phenyl-2,3,8-triazaspiro[4.5]dec-1-en-4-one

InChI

InChI=1S/C13H15N3O/c17-12-13(6-8-14-9-7-13)11(15-16-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,16,17)

InChI Key

NSMPHYNXKRALFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

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